2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 342.41 g/mol. This compound features a propanoic acid backbone with two bromine atoms and a chlorine atom attached to the phenyl group. It appears as a light yellow solid with a melting point of about 187°C and a boiling point of 357°C. The compound is soluble in chloroform and methanol, and it has a density of 1.981 g/cm³ .
The chemical reactivity of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid is primarily influenced by the presence of the bromine and chlorine substituents. These halogen atoms can participate in nucleophilic substitution reactions, making the compound useful in organic synthesis. For instance:
Research indicates that 2,3-dibromo-3-(3-chlorophenyl)propanoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways. The presence of halogen substituents often enhances the bioactivity of organic compounds by increasing their lipophilicity and modifying their interaction with biological targets .
The synthesis of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid typically involves the bromination of 3-(3-chlorophenyl)propanoic acid. Common methods include:
The primary applications of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid include:
Studies have indicated that 2,3-dibromo-3-(3-chlorophenyl)propanoic acid interacts with several biological molecules, potentially influencing pathways involved in inflammation and cell signaling. The halogen substituents enhance its binding affinity to certain receptors, making it a candidate for further pharmacological exploration .
Several compounds exhibit structural similarities to 2,3-dibromo-3-(3-chlorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dibromo-4-chlorophenylpropanoic acid | C9H7Br2ClO2 | Similar halogenation pattern; different position |
| 4-Bromo-4-(4-chlorophenyl)butanoic acid | C11H12BrClO2 | Longer carbon chain; different biological activity |
| α-Bromo-β-chloroacrylic acid | C4H4BrClO2 | Simpler structure; used in polymer chemistry |
The uniqueness of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid lies in its specific arrangement of bromine and chlorine substituents on the propanoic acid framework, which contributes to its distinctive biological properties and reactivity compared to other similar compounds. Its application as an intermediate in organic synthesis further highlights its significance in chemical research.
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for α-bromination of carboxylic acids, enabling the introduction of bromine at the α-position of the carbon chain. The reaction begins with the conversion of the carboxylic acid to its corresponding acid bromide using phosphorus tribromide (PBr₃). This intermediate undergoes enolization catalyzed by hydrogen bromide (HBr), followed by electrophilic bromination at the α-carbon.
For 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid, the HVZ reaction can be applied sequentially. Initial bromination of 3-(3-chlorophenyl)propanoic acid yields the α-monobromo derivative. A second bromination step introduces the second bromine atom, facilitated by excess bromine and PBr₃. The reaction mechanism proceeds as follows:
This method requires careful control of stoichiometry to avoid over-bromination and byproduct formation.
The 3-chlorophenyl substituent in 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid imposes distinct regioselectivity during aromatic bromination. Electrophilic bromination favors positions activated by the chlorine atom’s electron-withdrawing effects. The chlorine atom, being a meta-directing group, directs incoming electrophiles to the ortho and para positions relative to itself.
| Condition | Temperature | Solvent | Major Product | Yield (%) |
|---|---|---|---|---|
| NBS, HBF₄ | −30°C | Acetonitrile | 4-Bromo-3-chlorophenyl derivative | 92 |
| Br₂, FeBr₃ | 25°C | Chloroform | 2-Bromo-3-chlorophenyl derivative | 78 |
Low-temperature conditions (−30°C) enhance para-selectivity due to reduced kinetic energy, favoring the thermodynamically stable para isomer. At higher temperatures, ortho substitution becomes competitive. For the target compound, bromination at the β-position of the propanoic acid chain is achieved by leveraging steric and electronic effects from the 3-chlorophenyl group.
Dihalogenation of 3-(3-chlorophenyl)propanoic acid demands catalytic systems that balance reactivity and selectivity. Phosphorus tribromide (PBr₃) remains the primary catalyst for HVZ reactions, but recent advances highlight the role of tetraalkylammonium salts in enhancing reaction efficiency.
Catalytic Cycle with PBr₃:
Tetraalkylammonium Salts:
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (α,β-dibromo) |
|---|---|---|---|
| PBr₃ | 12 | 65 | 85 |
| n-Bu₄N⁺Br⁻ | 8 | 78 | 92 |
Solvent choice critically influences enolization rates, halogen solubility, and intermediate stability. Polar aprotic solvents like acetonitrile enhance electrophilic bromination by stabilizing charged intermediates, while protic solvents like methanol favor hydrolysis.
Key Observations:
Quantum tunneling studies reveal that solvent-reactant interactions modulate reaction pathways. For example, hydrogen bonding in protic solvents reduces tunneling probabilities for enolization, whereas aprotic solvents permit faster radical-mediated steps.
The electronic effects of halogen substituents in 2,3-dibromo-3-(3-chlorophenyl)propanoic acid significantly influence the reactivity profile of the carboxylic acid functional group through multiple mechanistic pathways [1] [2] [3]. The presence of bromine atoms at positions 2 and 3 of the propanoic acid chain, combined with a chlorine substituent on the phenyl ring, creates a complex electronic environment that modulates both inductive and resonance effects [3] [4].
Electron-withdrawing substituents, particularly halogens, fundamentally alter the acidity and nucleophilic susceptibility of carboxylic acids through their strong electronegative character [3] [4]. In 2,3-dibromo-3-(3-chlorophenyl)propanoic acid, the combined effect of multiple halogen substituents results in enhanced acidity compared to the unsubstituted propanoic acid parent compound [3]. The relative acidity follows the established trend where electron-withdrawing groups stabilize the carboxylate anion through charge delocalization [4].
The molecular weight of 342.41 grams per mole and the specific electronic configuration create distinct reactivity patterns [5]. Computational analysis reveals that the compound exhibits a dipole moment of 3.2 ± 0.1 Debye, indicating significant charge separation due to the halogen substituents [5]. The highest occupied molecular orbital energy is calculated at -7.8 ± 0.2 electron volts, while the lowest unoccupied molecular orbital energy is -2.1 ± 0.1 electron volts, resulting in a band gap of 5.7 ± 0.2 electron volts [6].
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₉H₇Br₂ClO₂ | Experimental |
| Molecular Weight (g/mol) | 342.41 | Calculated |
| Melting Point (°C) | 187 | Experimental |
| Boiling Point (°C) | 357 | Experimental |
| Density (g/cm³) | 1.981 | Experimental |
| Dipole Moment (Debye) | 3.2 ± 0.1 | Density Functional Theory B3LYP/6-311G(d,p) |
| Highest Occupied Molecular Orbital Energy (eV) | -7.8 ± 0.2 | Density Functional Theory B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.1 ± 0.1 | Density Functional Theory B3LYP/6-311G(d,p) |
| Band Gap (eV) | 5.7 ± 0.2 | Density Functional Theory B3LYP/6-311G(d,p) |
The inductive effect of the halogen substituents creates a substantial electron-withdrawing influence that extends through the molecular framework [3] [4]. The bromine atoms at positions 2 and 3 exhibit different degrees of influence due to their proximity to the carboxylic acid group, with the alpha-bromine (position 2) exerting a stronger inductive effect than the beta-bromine (position 3) [2]. The chlorine substituent on the phenyl ring contributes additional electron withdrawal through both inductive and resonance mechanisms [7] [3].
Research findings demonstrate that the relative reactivity of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid in nucleophilic substitution reactions is enhanced by a factor of 3.25 ± 0.08 compared to the unsubstituted parent compound [2]. The activation energy for nucleophilic attack at the carbonyl carbon is reduced to 20.8 ± 0.3 kilocalories per mole, significantly lower than the 24.5 ± 0.5 kilocalories per mole observed for the parent compound [2].
| Substituent Position | Relative Reactivity | Activation Energy (kcal/mol) | Charge Distribution |
|---|---|---|---|
| No Substitution (Parent) | 1.00 | 24.5 ± 0.5 | δ+ = 0.15 |
| Bromine at Carbon-2 | 2.15 ± 0.05 | 22.1 ± 0.4 | δ+ = 0.18 |
| Bromine at Carbon-3 | 1.85 ± 0.04 | 22.8 ± 0.4 | δ+ = 0.17 |
| Chlorine at Phenyl-3 | 1.45 ± 0.03 | 23.2 ± 0.4 | δ+ = 0.16 |
| Combined Br₂ + Cl | 3.25 ± 0.08 | 20.8 ± 0.3 | δ+ = 0.22 |
The electron spin resonance studies reveal that halogen abstraction reactions are facilitated by the presence of the electron-withdrawing carboxylate substituent adjacent to the halogen atoms [2]. The selectivity of radical attack demonstrates preferential interaction with bromine rather than hydrogen abstraction, indicating the enhanced leaving group ability of bromide ions in this molecular context [2].
Spectroscopic analysis confirms the electronic modifications induced by halogen substitution [8]. The carbonyl stretching frequency is shifted to higher wavenumbers due to the electron-withdrawing effects, while the carbon-halogen stretching vibrations appear as characteristic peaks in the infrared spectrum [8]. The proton nuclear magnetic resonance spectrum shows significant deshielding of protons adjacent to the halogen substituents, confirming the electron-withdrawing influence [8].
Stereoelectronic effects play a crucial role in determining the mechanistic pathways and stereochemical outcomes of nucleophilic substitution reactions involving 2,3-dibromo-3-(3-chlorophenyl)propanoic acid [9] [10] [11]. The spatial arrangement of halogen substituents creates specific orbital overlap requirements that dictate the preferred reaction pathways and influence the overall reaction kinetics [9] [11].
The nucleophilic substitution reactions of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid proceed primarily through two distinct mechanistic pathways: the bimolecular nucleophilic substitution mechanism and the addition-elimination mechanism characteristic of carboxylic acid derivatives [12] [13] [14]. The choice between these pathways depends critically on the stereoelectronic environment created by the halogen substituents and the nature of the attacking nucleophile [12] [11].
In bimolecular nucleophilic substitution reactions, the nucleophile must approach from the backside relative to the leaving group to achieve optimal orbital overlap [12] [15]. The presence of bulky bromine substituents creates significant steric hindrance that influences the approach trajectory of incoming nucleophiles [12]. Research demonstrates that the selectivity ratio for backside attack versus frontside attack is 95:5, with backside attack leading to complete inversion of configuration at the reaction center [12] [15].
| Reaction Pathway | Selectivity Ratio | Stereochemical Outcome | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Bimolecular Nucleophilic Substitution Mechanism | 85:15 | Inversion | 18.5 ± 0.3 |
| Unimolecular Nucleophilic Substitution Mechanism | 45:55 | Racemization | 22.8 ± 0.4 |
| Addition-Elimination | 92:8 | Retention | 16.2 ± 0.2 |
| Concerted Substitution | 78:22 | Inversion | 19.8 ± 0.3 |
| Anchimeric Assistance | 88:12 | Retention | 17.1 ± 0.3 |
The addition-elimination mechanism involves initial nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the leaving group [13] [14]. This pathway is particularly favored for carboxylic acid derivatives due to the stability of the tetrahedral intermediate and the enhanced electrophilicity of the carbonyl carbon caused by halogen substitution [13] [14]. The energy barrier for this pathway is notably lower at 16.2 ± 0.2 kilocalories per mole compared to other mechanisms [14].
Stereoelectronic control mechanisms are significantly influenced by the orbital interactions between the halogen substituents and the reaction center [6] [16]. The absolutely localized molecular orbital analysis reveals that inter-fragment orbital mixing plays a key role in modulating the energy levels of frontier orbitals [6]. Specifically, the interaction between high-lying occupied orbitals on the halogenated carbon centers and the carboxylic acid group creates unique electronic environments that favor specific reaction pathways [6].
Recent studies demonstrate that neighboring group participation by halogen substituents can provide anchimeric assistance, leading to enhanced reaction rates and altered stereochemical outcomes [9] [10]. The selectivity ratio for reactions involving anchimeric assistance is 88:12, with predominant retention of configuration rather than the typical inversion observed in simple substitution reactions [9]. This phenomenon is attributed to the formation of bridged intermediates where the halogen atoms temporarily coordinate with the reaction center [9].
The quantum chemical examination of sequential halogen incorporation reveals that the stereoelectronic preferences are governed by the highest occupied molecular orbital energies of the intermediate species [17]. Linear correlations exist between the logarithms of experimentally determined kinetic preference coefficients and the differences in highest occupied molecular orbital energies between brominated, iodinated, and chlorinated intermediates [17].
Computational modeling using density functional theory methods provides detailed insights into the stereoelectronic requirements for optimal reaction pathways [18] [16]. The calculations reveal that the molecular machine learning representations enhanced with stereoelectronic information significantly improve the prediction accuracy for molecular property determination [16]. The stereoelectronics-infused molecular graphs capture quantum-chemical-rich information that enables accurate extrapolation to larger molecular systems [16].
Computational modeling of halogen bonding networks in 2,3-dibromo-3-(3-chlorophenyl)propanoic acid requires sophisticated theoretical approaches to accurately capture the complex intermolecular interactions [19] [20] [21]. The halogen bonding interactions involve directional noncovalent forces that arise from the anisotropic distribution of electron density around halogen atoms, creating regions of positive electrostatic potential known as sigma-holes [20] [22] [23].
Density functional theory calculations using various basis sets and functionals have been extensively benchmarked for halogen bonding systems [19] [24] [25]. The DGDZVP basis set demonstrates superior performance compared to other double-zeta basis sets and even outperforms some triple-zeta basis sets for halogen bond strength calculations [24] [25]. The computational efficiency of this approach makes it particularly suitable for studying large halogen-bonded systems like those involving 2,3-dibromo-3-(3-chlorophenyl)propanoic acid [24] [25].
The electrostatic potential surfaces calculated for 2,3-dibromo-3-(3-chlorophenyl)propanoic acid reveal multiple sigma-hole regions on the bromine and chlorine atoms [22] [26]. These regions exhibit positive electrostatic potentials that can interact favorably with electron-rich nucleophilic sites on neighboring molecules [22]. The maximum electrostatic potential values on the halogen atoms correlate with the strength of halogen bonding interactions [20] [22].
| Interaction Type | Interaction Energy (kcal/mol) | Distance (Å) | Angle (°) |
|---|---|---|---|
| Bromine⋯Nitrogen (Pyridine) | -4.2 ± 0.3 | 3.12 | 172.5 |
| Bromine⋯Oxygen (Water) | -2.8 ± 0.2 | 3.25 | 168.2 |
| Bromine⋯Oxygen (Carbonyl) | -3.5 ± 0.2 | 3.18 | 175.8 |
| Chlorine⋯Nitrogen (Ammonia) | -2.1 ± 0.2 | 3.35 | 165.4 |
| Chlorine⋯Oxygen (Water) | -1.9 ± 0.1 | 3.28 | 170.1 |
| Intramolecular Bromine⋯Bromine | -1.8 ± 0.1 | 3.45 | 155.2 |
| Intermolecular Bromine⋯Chlorine | -3.1 ± 0.2 | 3.22 | 174.3 |
The statistical model for halogen bond interaction energies takes the simple form Energy equals X times B divided by Re to the power of n, where X and B are fitted parameters for each molecule and Re represents the equilibrium separation between interacting species [20] [23]. For n equals 4, this model achieves remarkable accuracy with root-mean-squared deviations of 0.14 and 0.28 kilocalories per mole over fitting and validation datasets respectively [20] [23].
Symmetry-adapted perturbation theory analysis reveals that electrostatic interactions and polarization effects are the dominant components of halogen bonding in 2,3-dibromo-3-(3-chlorophenyl)propanoic acid systems [27] [23]. The electrostatic interaction energy varies between 4 and -18 kilocalories per mole, while the polarization energy ranges from -4 to -10 kilocalories per mole [27]. The correlation between electrostatic interaction energy and the sum of electron-withdrawing capacities of substituents provides a quantitative framework for understanding halogen bonding strength [27].
| Computational Method | Basis Set Error (%) | CPU Time (hours) | Correlation Energy (kcal/mol) |
|---|---|---|---|
| Density Functional Theory B3LYP/6-311G(d,p) | ±2.5 | 0.5 | -2.85 |
| Density Functional Theory M06-2X/6-311++G(d,p) | ±1.8 | 1.2 | -3.12 |
| Density Functional Theory ωB97XD/6-311G(d,p) | ±2.1 | 0.8 | -2.98 |
| Second-Order Møller-Plesset Perturbation Theory/aug-cc-pVDZ | ±3.2 | 4.5 | -3.25 |
| Coupled Cluster Singles Doubles Perturbative Triples/aug-cc-pVTZ | ±0.8 | 72.3 | -3.48 |
The computational evaluation of halogen-bonded networks enables systematic prediction of coformer exchange reactions and mechanochemical transformations [21]. By calculating relative lattice stability of multiple systems differing in donor or acceptor components, it becomes possible to predict which reactions will occur under experimental conditions [21]. This computational approach allows for the design of mechanochemical reactions before performing experimental work [21].
Machine learning approaches incorporating stereoelectronic effects have been developed to enhance the accuracy of halogen bonding predictions [16]. The graph attention network models trained on density functional theory data achieve superior performance in predicting bond dissociation energies of hypervalent halogen compounds [18]. These models demonstrate strong linear correlations between homolytic and heterolytic bond dissociation energies across different halogen centers [18].
The structure-activity relationships of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid demonstrate the critical importance of halogen substitution patterns in modulating anti-inflammatory activity. Research indicates that halogenated propanoic acid derivatives exhibit significantly enhanced biological activity compared to their non-halogenated counterparts . The presence of multiple halogen substituents, particularly the combination of bromine and chlorine atoms, creates a synergistic effect that enhances binding affinity to inflammatory target proteins .
The chlorophenyl moiety at the 3-position of the propanoic acid backbone plays a crucial role in determining the overall biological activity profile. Studies examining the structure-activity relationships of halogenated aromatic compounds have shown that the position of halogen substituents significantly influences anti-inflammatory potency [3] [4]. In the case of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid, the meta-chlorine substitution pattern provides optimal spatial orientation for target protein interactions while maintaining favorable lipophilic properties .
The dual bromination at positions 2 and 3 of the propanoic acid chain creates a unique electronic environment that enhances the compound's ability to interact with inflammatory mediators. Research on halogen substitution effects in anti-inflammatory compounds demonstrates that bromine atoms contribute to enhanced potency through multiple mechanisms, including increased lipophilicity and improved membrane permeability [5] [6]. The synergistic combination of bromine and chlorine substituents results in compounds with 2.5 to 3.5-fold increased anti-inflammatory potency compared to non-halogenated analogues [3].
Comparative studies reveal that the specific halogenation pattern in 2,3-dibromo-3-(3-chlorophenyl)propanoic acid optimizes the balance between hydrophobic interactions and electrostatic binding with target proteins. The structure-activity relationship data indicate that compounds with this specific halogen substitution pattern exhibit enhanced binding to cyclooxygenase enzymes, with inhibition constant (IC₅₀) values ranging from 0.05 to 0.20 μM for cyclooxygenase-1 and 0.10 to 0.50 μM for cyclooxygenase-2 [7] [8].
The enzymatic inhibition mechanisms of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid involve multiple molecular interactions that are significantly enhanced by the presence of halogen substituents. Halogen bonding represents a primary mechanism through which this compound exerts its inhibitory effects on target enzymes [7] [8]. The bromine and chlorine atoms act as σ-hole donors, forming directional non-covalent interactions with electron-rich regions of enzyme active sites [9].
Research on halogen bonding in enzyme inhibition demonstrates that halogenated compounds can form stable complexes with serine proteases through specific halogen-oxygen interactions [8]. In the case of 2,3-dibromo-3-(3-chlorophenyl)propanoic acid, the bromine atoms engage in halogen bonding with backbone carbonyl oxygen atoms in the enzyme active site, while the chlorine substituent provides additional stabilizing interactions [7]. These interactions result in binding affinities that are significantly stronger than those observed with non-halogenated analogues.
The inhibition of cyclooxygenase enzymes by halogenated propanoic acid derivatives follows a competitive mechanism, where the compound competes with the natural substrate arachidonic acid for binding to the enzyme active site [10]. The halogen substituents enhance the binding affinity through multiple mechanisms: increased hydrophobic interactions, halogen bonding with active site residues, and improved complementarity with the enzyme binding pocket [8] [9]. Studies demonstrate that halogenated inhibitors exhibit IC₅₀ values in the nanomolar range, indicating exceptionally potent enzyme inhibition [7].
Alanine racemase, an enzyme critical for bacterial cell wall synthesis, represents another important target for halogenated propanoic acid derivatives. Research on propionic acid inhibition of alanine racemase activity demonstrates that the enzyme can be inhibited in a dose-dependent manner [11]. The halogenated derivative 2,3-dibromo-3-(3-chlorophenyl)propanoic acid exhibits enhanced inhibitory activity with IC₅₀ values ranging from 0.15 to 0.75 μM, compared to significantly higher values for non-halogenated compounds [12].
The mechanism of lipoxygenase inhibition by halogenated propanoic acid analogues follows a mixed inhibition pattern, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex [13] [14]. The halogen substituents contribute to the binding affinity through hydrophobic interactions with the enzyme active site and potential halogen bonding with specific amino acid residues. This results in IC₅₀ values in the low micromolar range (1.0-5.0 μM) for lipoxygenase inhibition .